
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation. The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Derivative: The protected piperidine is then coupled with a benzoic acid derivative through an esterification or amidation reaction, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach for drug discovery.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another semi-flexible linker used in PROTAC® development.
2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar in structure and used for similar applications.
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Also used as a semi-flexible linker in PROTAC® development.
Uniqueness
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid is unique due to its specific structural features that provide an optimal balance of rigidity and flexibility. This balance is crucial for the effective formation of ternary complexes in PROTAC® molecules, enhancing their efficacy in targeted protein degradation .
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-12-5-6-14(16(20)21)15(11-12)23-13-7-9-19(10-8-13)17(22)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |
Clé InChI |
GGHHYIMRTPRJSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)O)OC2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


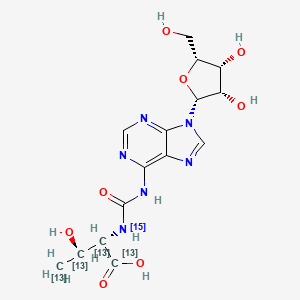
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
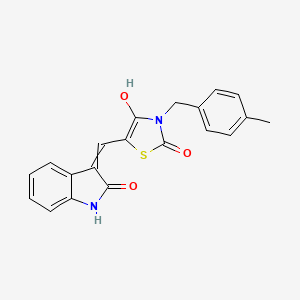

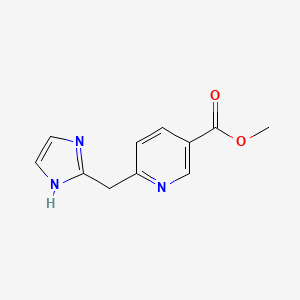
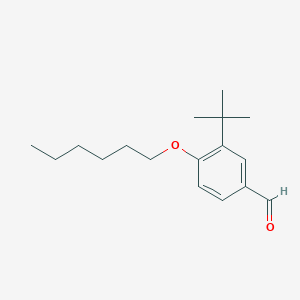
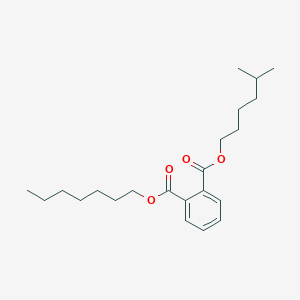
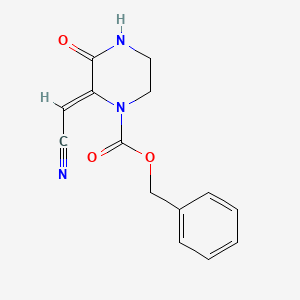
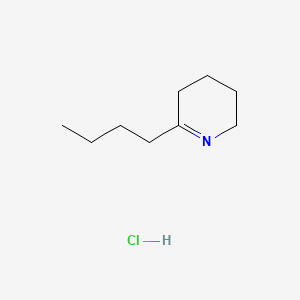
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

